molecular formula C10H13N5O4 B14168992 Adenine, 9-beta-D-ribopyranosyl- CAS No. 18031-19-1

Adenine, 9-beta-D-ribopyranosyl-

Cat. No.: B14168992
CAS No.: 18031-19-1
M. Wt: 267.24 g/mol
InChI Key: PIYAXTGSPRHBFB-UHFFFAOYSA-N
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Description

. It plays a crucial role in various biological processes, including energy transfer, signal transduction, and as a building block of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenine, 9-beta-D-ribopyranosyl-, can be achieved through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions to form the glycosidic bond . Another method includes the use of enzymatic transglycosylation reactions, where adenine is transferred to a ribose moiety .

Industrial Production Methods

Industrial production of adenine, 9-beta-D-ribopyranosyl-, often involves fermentation processes using microorganisms such as Streptomyces antibioticus . These microorganisms can produce the compound naturally, which is then extracted and purified for various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to adenine, 9-beta-D-ribopyranosyl-, include:

Uniqueness

Adenine, 9-beta-D-ribopyranosyl-, is unique due to its specific interaction with adenosine receptors and its role in energy transfer processes. Its ability to modulate various physiological functions through receptor binding distinguishes it from other similar nucleosides .

Properties

CAS No.

18031-19-1

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)oxane-3,4,5-triol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI Key

PIYAXTGSPRHBFB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Origin of Product

United States

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